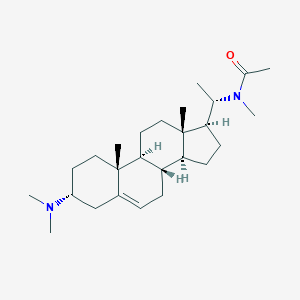
Saracocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Saracocine is a natural product that has been found to have potential in various scientific research applications. It is a bicyclic alkaloid that was first isolated from the plant Saraca asoca in 1969. Since then, it has been studied extensively for its various properties and potential uses.
Aplicaciones Científicas De Investigación
1. Saracocine as a Bioactive Compound in Steroidal Alkaloids
Saracocine has been identified as a steroidal alkaloid isolated from the aerial parts of Sarcococca saligna. This compound, along with others like sarconidine and sarcorine, has been characterized through detailed spectroscopic studies, highlighting its chemical structure and potential biological activities (Atta-ur-rahman et al., 1997).
2. Immunomodulatory and Hepatoprotective Effects
Saracocine has been found to possess significant immunosuppressive activities. Studies indicate that saracocine, along with other compounds from Sarcococca saligna, can effectively suppress human T-cell proliferation and cytokine production. Additionally, saracocine exhibits hepatoprotective potential against liver injury, suggesting its therapeutic applications in immune modulation and liver protection (Hamid Ali et al., 2015).
3. Antispasmodic and Antidiarrheal Properties
Research indicates that saracocine and related steroidal alkaloids from Sarcococca saligna exhibit antispasmodic, antidiarrheal, and antisecretory properties. These compounds have shown effectiveness in inhibiting gut function and demonstrating calcium channel blocking activity, which provides a mechanistic basis for traditional uses of the plant in treating hyperactive gut states. This finding also opens potential avenues for exploring these compounds in treatments related to gastrointestinal disorders (Anwar-ul Hassan Giliani et al., 2005).
Propiedades
Número CAS |
15437-93-1 |
|---|---|
Nombre del producto |
Saracocine |
Fórmula molecular |
C26H44N2O |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
N-[(1S)-1-[(3R,8S,9S,10R,13S,14S,17S)-3-(dimethylamino)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl]-N-methylacetamide |
InChI |
InChI=1S/C26H44N2O/c1-17(28(7)18(2)29)22-10-11-23-21-9-8-19-16-20(27(5)6)12-14-25(19,3)24(21)13-15-26(22,23)4/h8,17,20-24H,9-16H2,1-7H3/t17-,20+,21-,22+,23-,24-,25-,26+/m0/s1 |
Clave InChI |
DNVZSDMHLPWULM-AHMRFOPESA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)N(C)C)C)C)N(C)C(=O)C |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |
SMILES canónico |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N(C)C)C)C)N(C)C(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)

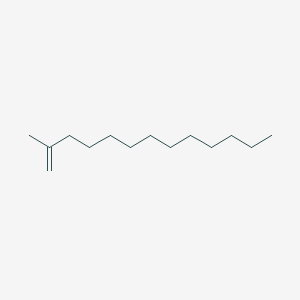
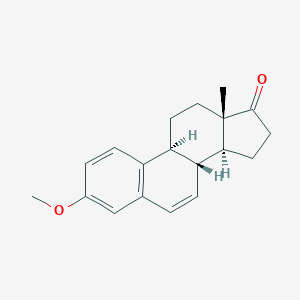
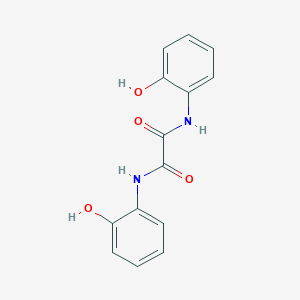
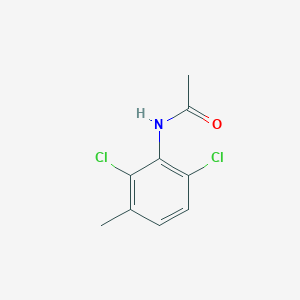
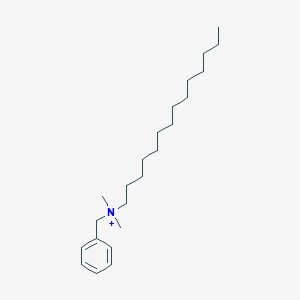
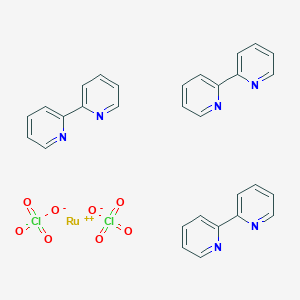
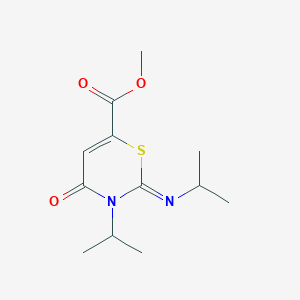
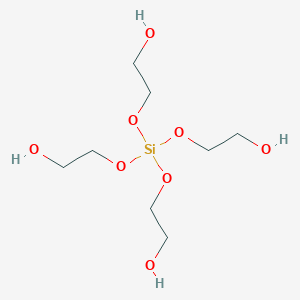
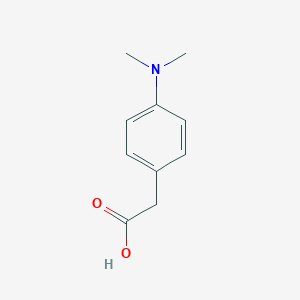
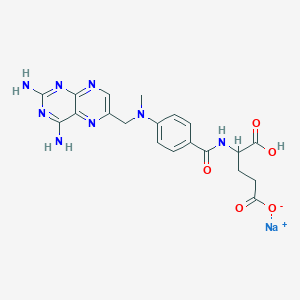
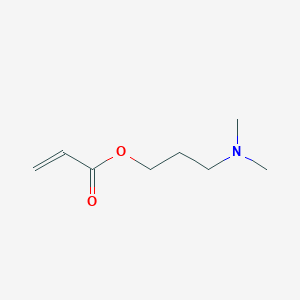
![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)